4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a complex organic compound that features a benzofuran moiety fused with a chromenone structure
Mechanism of Action
Target of Action
Similar compounds, such as benzofuran derivatives, have been found to exhibit a variety of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been reported to possess a wide variety of biological properties, including antimicrobial, antiviral, anti-inflammatory, antihyperglycemic, antidepressant, antioxidant, and anticancer activity .
Biochemical Pathways
It is known that benzofuran derivatives can interact with various biochemical pathways, leading to their broad spectrum of pharmacological activity .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride can yield the desired benzofuran derivative . Another approach involves the Mannich reaction of 3-acetyl-2H-chromen-2-one with aromatic aldehydes and amines in the presence of ceric ammonium nitrate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method involves the use of a high-speed ball mill mixer at room temperature, avoiding harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran or chromenone rings, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzofuran and chromenone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in treating skin diseases such as cancer and psoriasis.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its biological activities.
Uniqueness
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one stands out due to its unique fusion of benzofuran and chromenone structures, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-12-17(19-11-15-7-3-4-8-18(15)23-19)16-9-13-5-1-2-6-14(13)10-20(16)24-21/h3-4,7-12H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKOZWRORAWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.